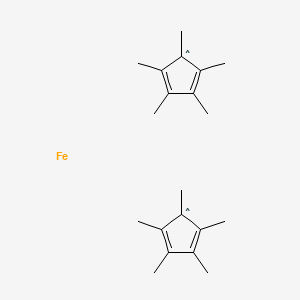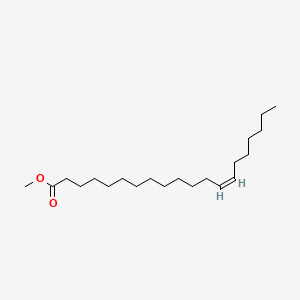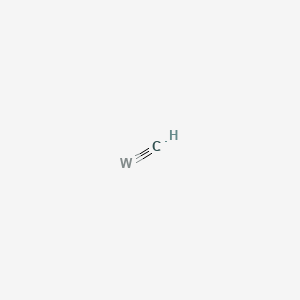
Sodium 2-Naphthalenemethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-Naphthalenemethanesulfinate is a sulfinate reagent bearing a naphthalene moiety. It is widely used in organic synthesis due to its ability to participate in various chemical reactions. The compound has the empirical formula C11H9NaO2S and a molecular weight of 228.24 . It is known for its role in the late-stage functionalization of nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including Sodium 2-Naphthalenemethanesulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Naphthalenemethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in substitution reactions to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents .
Major Products Formed: The major products formed from these reactions include sulfonates, sulfides, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Sodium 2-Naphthalenemethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Sodium 2-Naphthalenemethanesulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The naphthalene moiety provides an electron-rich aromatic framework, allowing the compound to participate in nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Comparison with Similar Compounds
- Sodium 2-bromoethanesulfonate
- Sodium 1-Phenoxy-methanesulfinate
- Sodium 2-mercaptoethanesulfonate
Comparison: Compared to these similar compounds, Sodium 2-Naphthalenemethanesulfinate is unique due to its naphthalene moiety, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful for the late-stage functionalization of complex molecules, a feature that is not as prominent in other sulfinates .
Properties
Molecular Formula |
C11H9NaO2S |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
sodium;naphthalen-2-ylmethanesulfinate |
InChI |
InChI=1S/C11H10O2S.Na/c12-14(13)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H,12,13);/q;+1/p-1 |
InChI Key |
FIUBTIUINOLGCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)




![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)






